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Compound of Interest

Compound Name: Boc-3-iodo-L-tyrosine

Cat. No.: B112932 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for N-tert-

butyloxycarbonyl-3-iodo-L-tyrosine (Boc-3-iodo-L-tyrosine), a critical building block in peptide

synthesis and pharmaceutical development. The presence of an iodine atom on the tyrosine

ring offers unique properties for applications such as radiolabeling and the development of

targeted therapies. Accurate spectroscopic characterization is paramount for ensuring the

identity, purity, and quality of this compound for research and manufacturing purposes.

Molecular Structure
The structure of Boc-3-iodo-L-tyrosine is characterized by a tert-butyloxycarbonyl (Boc)

protecting group on the alpha-amino group of the L-tyrosine backbone and an iodine atom at

the 3-position of the phenolic ring.

Spectroscopic Data
The following sections present the expected spectroscopic data for Boc-3-iodo-L-tyrosine
based on the analysis of related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of Boc-3-iodo-L-tyrosine in

solution. The chemical shifts are influenced by the electron-withdrawing effect of the iodine

atom on the aromatic ring.
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¹H NMR (Proton NMR) Data

The predicted ¹H NMR spectrum of Boc-3-iodo-L-tyrosine in a suitable deuterated solvent

(e.g., CDCl₃ or DMSO-d₆) is summarized in Table 1. The signals of the aromatic protons are

expected to be shifted downfield compared to the non-iodinated Boc-L-tyrosine due to the

deshielding effect of the iodine atom.

Table 1: Predicted ¹H NMR Data for Boc-3-iodo-L-tyrosine

Proton Assignment
Predicted Chemical
Shift (δ) [ppm]

Multiplicity
Coupling Constant
(J) [Hz]

H-2 (Aromatic) ~7.5 - 7.7 d ~2.0

H-5 (Aromatic) ~6.8 - 7.0 d ~8.5

H-6 (Aromatic) ~7.1 - 7.3 dd ~8.5, ~2.0

H-α ~4.2 - 4.4 m -

H-β ~2.9 - 3.2 m -

Boc (t-butyl) ~1.4 s -

NH (Amide) ~5.0 - 5.2 d ~8.0

OH (Phenolic) ~9.0 - 10.0 s -

COOH (Carboxylic) ~12.0 - 13.0 s -

Note: Chemical shifts can vary depending on the solvent and concentration.

¹³C NMR (Carbon-13 NMR) Data

The predicted ¹³C NMR spectrum of Boc-3-iodo-L-tyrosine is presented in Table 2. The

carbon atom directly attached to the iodine (C-3) will show a significantly upfield chemical shift,

a characteristic feature of carbon-iodine bonds.

Table 2: Predicted ¹³C NMR Data for Boc-3-iodo-L-tyrosine
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Carbon Assignment Predicted Chemical Shift (δ) [ppm]

C=O (Carboxylic) ~173 - 175

C=O (Boc) ~155 - 157

C-4 (Aromatic) ~154 - 156

C-2 (Aromatic) ~138 - 140

C-6 (Aromatic) ~130 - 132

C-1 (Aromatic) ~128 - 130

C-5 (Aromatic) ~115 - 117

C-3 (Aromatic) ~85 - 90

C (Boc quaternary) ~79 - 81

C-α ~55 - 57

C-β ~36 - 38

CH₃ (Boc) ~28

Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. The

characteristic absorption bands for Boc-3-iodo-L-tyrosine are listed in Table 3.

Table 3: Predicted FT-IR Data for Boc-3-iodo-L-tyrosine
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Wavenumber (cm⁻¹) Functional Group Description

3400 - 3200 O-H stretch Phenolic hydroxyl, broad

3300 - 2500 O-H stretch Carboxylic acid, very broad

~3350 N-H stretch Amide

3100 - 3000 C-H stretch Aromatic

2980 - 2850 C-H stretch Aliphatic

~1710 C=O stretch Carboxylic acid & Urethane

~1590, ~1490 C=C stretch Aromatic ring

~1160 C-O stretch Boc group

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the

molecule. For Boc-3-iodo-L-tyrosine (Molecular Formula: C₁₄H₁₈INO₅), the expected

molecular weight is approximately 407.02 g/mol .

Table 4: Predicted Mass Spectrometry Data for Boc-3-iodo-L-tyrosine

m/z Ion Description

408.03 [M+H]⁺ Protonated molecular ion

352.05 [M-C₄H₉O]⁺ Loss of the tert-butoxy group

308.04 [M-Boc+H]⁺ Loss of the Boc group

281.98 [M-I]⁺ Loss of iodine

The fragmentation pattern will likely involve the loss of the Boc group, the carboxyl group, and

potentially the iodine atom.

Experimental Protocols
The following are general protocols for acquiring the spectroscopic data described above.
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NMR Data Acquisition
Sample Preparation: Dissolve 5-10 mg of Boc-3-iodo-L-tyrosine in approximately 0.6-0.7

mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

¹H NMR Acquisition:

Spectrometer: 400 MHz or higher.

Pulse Program: Standard single-pulse sequence.

Number of Scans: 16-64.

Relaxation Delay: 1-5 seconds.

¹³C NMR Acquisition:

Spectrometer: 100 MHz or higher.

Pulse Program: Proton-decoupled pulse sequence.

Number of Scans: 1024 or more, depending on concentration.

Relaxation Delay: 2-5 seconds.

Processing: Perform Fourier transform, phase correction, and baseline correction. The

residual solvent peak is used for chemical shift referencing.

FT-IR Data Acquisition
Sample Preparation (KBr Pellet Method):

Grind 1-2 mg of the dry sample with 100-200 mg of dry, spectroscopic grade potassium

bromide (KBr) to a fine powder.

Press the powder in a die under high pressure to form a transparent pellet.

Data Acquisition:
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Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.

Mode: Transmittance.

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Mass Spectrometry Data Acquisition
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g.,

methanol, acetonitrile/water with 0.1% formic acid).

Data Acquisition (Electrospray Ionization - ESI):

Infuse the sample solution into the ESI source.

Acquire the mass spectrum in positive or negative ion mode over a suitable m/z range

(e.g., 100-1000).

For fragmentation studies (MS/MS), select the parent ion of interest and subject it to

collision-induced dissociation (CID).

Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic characterization of

a synthesized compound like Boc-3-iodo-L-tyrosine.
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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of Boc-3-
iodo-L-tyrosine.
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To cite this document: BenchChem. [Spectroscopic Characterization of Boc-3-iodo-L-
tyrosine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b112932#spectroscopic-data-nmr-ir-mass-spec-of-
boc-3-iodo-l-tyrosine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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